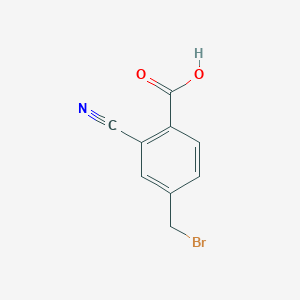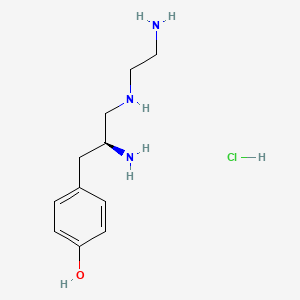
Copper;thiophene-2-carboxylate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(I) thiophene-2-carboxylate hydrate is a coordination complex derived from copper and thiophene-2-carboxylic acid. This compound is known for its use as a reagent in various organic synthesis reactions, particularly in promoting the Ullmann reaction between aryl halides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(I) thiophene-2-carboxylate hydrate can be synthesized by reacting thiophene-2-carboxylic acid with copper(I) oxide in the presence of a suitable solvent such as toluene. The reaction mixture is typically refluxed for several hours to ensure complete reaction . Another method involves dissolving thiophene in dimethylformamide, adding chloromethane, and then introducing copper(I) chloride to the mixture .
Industrial Production Methods
Industrial production of Copper(I) thiophene-2-carboxylate hydrate often involves large-scale reactions using similar methods as described above. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Copper(I) thiophene-2-carboxylate hydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to Copper(II) thiophene-2-carboxylate in the presence of oxidizing agents.
Reduction: It can participate in reductive coupling reactions.
Substitution: It is used in substitution reactions, particularly in the Ullmann reaction to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with Copper(I) thiophene-2-carboxylate hydrate include aryl halides, copper powder, and various solvents like dimethyl sulfoxide and toluene. The reaction conditions often involve heating and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving Copper(I) thiophene-2-carboxylate hydrate include coupled aryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Copper(I) thiophene-2-carboxylate hydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of Copper(I) thiophene-2-carboxylate hydrate involves its ability to mediate cross-coupling reactions. It facilitates the formation of carbon-carbon bonds by acting as a catalyst in the Ullmann reaction. The copper center in the compound interacts with the aryl halides, promoting their coupling to form the desired products .
Comparison with Similar Compounds
Similar Compounds
- Copper(I) acetate
- Copper(I) bromide
- Copper(I) chloride
Uniqueness
Copper(I) thiophene-2-carboxylate hydrate is unique due to its specific coordination with thiophene-2-carboxylic acid, which imparts distinct reactivity and selectivity in organic synthesis reactions. Its ability to promote the Ullmann reaction at ambient temperatures sets it apart from other copper(I) compounds .
Properties
Molecular Formula |
C10H10CuO6S2 |
|---|---|
Molecular Weight |
353.9 g/mol |
IUPAC Name |
copper;thiophene-2-carboxylate;dihydrate |
InChI |
InChI=1S/2C5H4O2S.Cu.2H2O/c2*6-5(7)4-2-1-3-8-4;;;/h2*1-3H,(H,6,7);;2*1H2/q;;+2;;/p-2 |
InChI Key |
YHVUENWKBOTATJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CSC(=C1)C(=O)[O-].C1=CSC(=C1)C(=O)[O-].O.O.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Piperazinecarboxylic acid, 4-[4-(2-methoxy-2-oxoethyl)-5-methyl-2-thiazolyl]-, 1,1-dimethylethyl ester](/img/structure/B15130939.png)


![Bis(2-methyl-2-propanyl) 4,4'-[(6-methyl-2,4-pyrimidinediyl)bis(oxymethylene)]di(1-piperidinecarboxylate)](/img/structure/B15130955.png)



![6-Methylspiro[2.5]octan-6-amine](/img/structure/B15130988.png)

![2-methoxy-4-N-methyl-4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine](/img/structure/B15130992.png)

![1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylic acid](/img/structure/B15130998.png)
